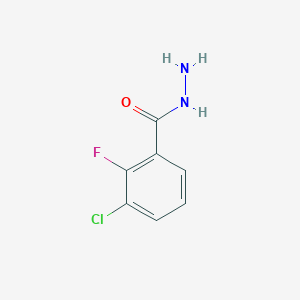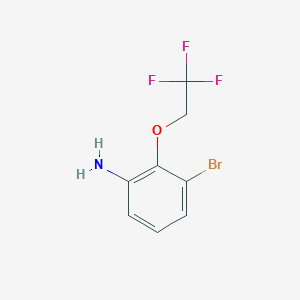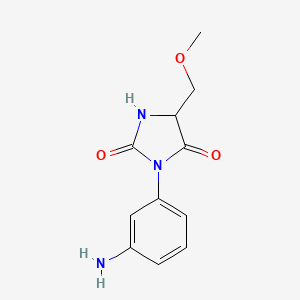
3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione
描述
3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features an imidazolidine-2,4-dione core, which is a versatile scaffold in drug design and synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, methanol, and urea.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting 3-aminobenzaldehyde is then reacted with urea under acidic conditions to form the imidazolidine-2,4-dione ring.
Methoxymethylation: Finally, the methoxymethyl group is introduced using methanol and a suitable acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the imidazolidine ring can lead to the formation of imidazolidine derivatives with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various imidazolidine derivatives.
Substitution Products: Aromatic compounds with different substituents on the phenyl ring.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Biomolecular Interactions: It can be used to study interactions between small molecules and biological macromolecules.
Medicine:
Drug Development: The imidazolidine-2,4-dione core is a common motif in pharmaceuticals, and this compound can be a lead compound in drug discovery.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Industry:
Polymer Science: The compound can be used in the synthesis of polymers with specific properties.
Material Science: It has applications in the development of advanced materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxymethyl group can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
3-(3-Aminophenyl)imidazolidine-2,4-dione: Lacks the methoxymethyl group, which may affect its binding properties and reactivity.
5-(Methoxymethyl)imidazolidine-2,4-dione: Lacks the aminophenyl group, which may reduce its biological activity.
3-(3-Nitrophenyl)imidazolidine-2,4-dione: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
This detailed overview highlights the significance of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further study and development.
属性
IUPAC Name |
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8/h2-5,9H,6,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLZHVXDZVGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


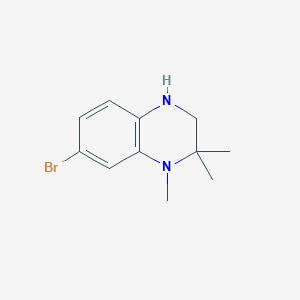
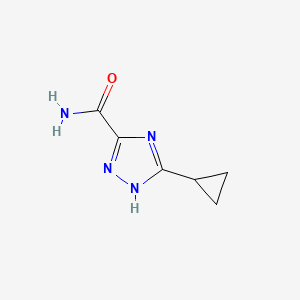
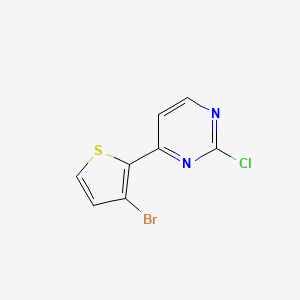

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
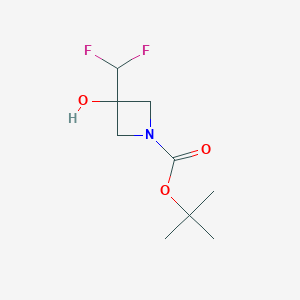
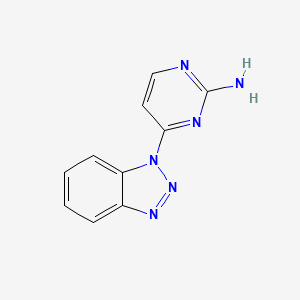
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
